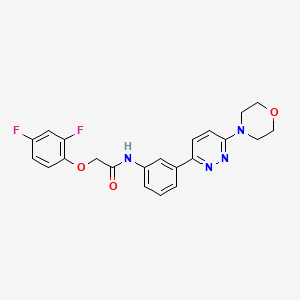

2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Description

2-(2,4-Difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic acetamide derivative featuring a difluorophenoxy group linked to a pyridazine-morpholine scaffold. This compound is structurally distinct due to its dual aromatic systems (pyridazine and phenyl rings), electron-withdrawing fluorine substituents, and the morpholine moiety, which may enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N4O3/c23-16-4-6-20(18(24)13-16)31-14-22(29)25-17-3-1-2-15(12-17)19-5-7-21(27-26-19)28-8-10-30-11-9-28/h1-7,12-13H,8-11,14H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMUMMOWPMHEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the difluorophenoxy intermediate: This step involves the reaction of 2,4-difluorophenol with an appropriate acylating agent under basic conditions to form the difluorophenoxy intermediate.

Synthesis of the morpholinopyridazinyl intermediate: This involves the reaction of 6-chloropyridazine with morpholine under reflux conditions to yield the morpholinopyridazinyl intermediate.

Coupling reaction: The final step involves the coupling of the difluorophenoxy intermediate with the morpholinopyridazinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific conditions (e.g., heat, light).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved would be specific to the target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table highlights structural analogs and their distinguishing features:

Functional and Pharmacological Insights

Target Compound vs. Diflufenican

- Diflufenican’s trifluoromethylphenoxy group is a strong electron-withdrawing moiety, whereas the target compound’s morpholine may improve metabolic stability .

- Applications : Diflufenican is a commercial herbicide, while the target compound’s design (e.g., morpholine for solubility) suggests pharmaceutical relevance, though further studies are needed.

Target Compound vs. N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide

- Core Heterocycles: The thiazole ring in the analog may confer different electronic properties compared to the pyridazine in the target compound. Thiazoles are known for antimicrobial activity, whereas pyridazines are explored in kinase inhibitors .

- Substituent Impact: The chlorophenyl group in the analog could increase lipophilicity, contrasting with the target compound’s difluorophenoxy group, which balances lipophilicity and polarity.

Target Compound vs. Trifluoromethylbenzothiazole Acetamides

- Electron-Deficient Moieties: The trifluoromethylbenzothiazole group in analogs from enhances electrophilic character, possibly favoring DNA intercalation or enzyme inhibition. The target compound’s difluorophenoxy group may prioritize selective binding to hydrophobic pockets .

Research Findings and Limitations

- Synthetic Challenges: The morpholinopyridazin-3-yl group introduces complexity in synthesis, requiring precise regioselective functionalization, as seen in related pyridazine derivatives .

- Bioactivity Gaps : While diflufenican and benzothiazole analogs have documented uses (e.g., herbicides, antimicrobials), the target compound’s biological data remain speculative without direct studies.

- SAR Trends: Fluorine substituents (as in 2,4-difluorophenoxy) are associated with improved target affinity and metabolic resistance, as observed in agrochemicals like sulfentrazone .

Biological Activity

2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure, characterized by the following components:

- Aryl groups : The presence of a difluorophenoxy group and a morpholinopyridazin moiety.

- Amide functionality : This contributes to the compound's solubility and interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 355.38 g/mol.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives that contain morpholinopyridazin groups have been investigated for their ability to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) through caspase activation mechanisms .

| Compound | Cell Line | Activity | Mechanism |

|---|---|---|---|

| 4b (3-Cl) | MCF7 | High | Caspase activation |

| 4c (4-Cl) | PC3 | Moderate | Apoptosis induction |

Pharmacological Studies

Pharmacological studies indicate that compounds structurally similar to 2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide may exhibit:

- Antimicrobial properties : Some derivatives have shown activity against various bacterial strains.

- Anti-inflammatory effects : Certain analogs are being studied for their potential to modulate inflammatory pathways.

Case Studies

-

Apoptosis Induction in Cancer Cells :

A study evaluated the effects of a related compound on MCF7 cells, demonstrating significant apoptosis induction via caspase pathways. The findings suggested that modifications in the arylamino structure could enhance anticancer activity . -

Inhibition of Tumor Growth :

In vivo studies on similar compounds indicated a reduction in tumor size and proliferation rates in xenograft models, suggesting that the morpholinopyridazin moiety might play a crucial role in enhancing biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.